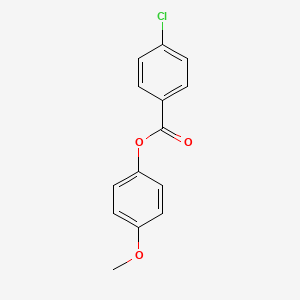![molecular formula C16H12F3N3OS B15017234 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B15017234.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, as well as a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetonitrile and trifluoromethyl benzene
Thioether Formation: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under controlled conditions.
Acetamide Formation: The final step involves the reaction of the thioether with phenylacetic acid or its derivatives to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group may participate in redox reactions. The phenylacetamide moiety can contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid: Similar structure but with a thiophene ring instead of a phenyl group.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)pyridin-2-yl)acetamide: Contains a piperidine ring, offering different biological activity.
Uniqueness
The uniqueness of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability, while the cyano group can participate in various chemical reactions, making it a versatile compound for research and development.
特性
分子式 |
C16H12F3N3OS |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H12F3N3OS/c1-10-7-13(16(17,18)19)12(8-20)15(21-10)24-9-14(23)22-11-5-3-2-4-6-11/h2-7H,9H2,1H3,(H,22,23) |
InChIキー |
XSLUVVQQOBJLET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide](/img/structure/B15017152.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[2-(2,4,6-trichlorophenyl)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15017156.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15017161.png)
![N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15017166.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15017172.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15017178.png)
![2-(4-methoxyphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017187.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15017205.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B15017210.png)

![2-[(2E)-2-{[17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-N-(4-butylphenyl)-2-oxoacetamide](/img/structure/B15017221.png)
![N-(3-bromophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017236.png)
![5-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15017244.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B15017256.png)
